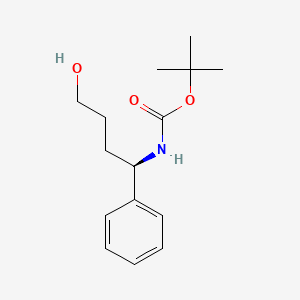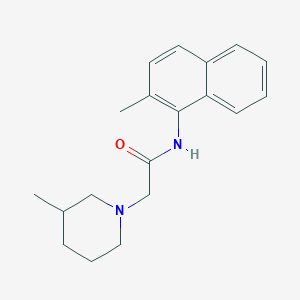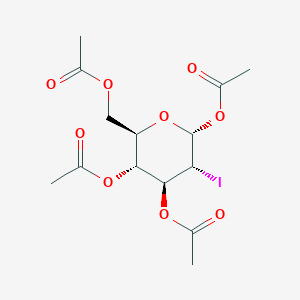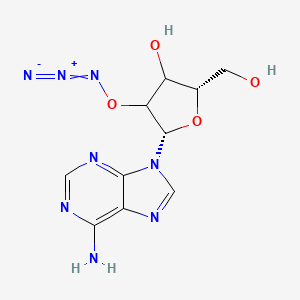
tert-butyl (R)-(4-hydroxy-1-phenylbutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ®-(4-hydroxy-1-phenylbutyl)carbamate: is a compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a phenyl group attached to a butyl chain. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ®-(4-hydroxy-1-phenylbutyl)carbamate typically involves the reaction of a suitable amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group. Common bases used include triethylamine or pyridine .
Industrial Production Methods: Industrial production of tert-butyl carbamates often involves the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable precise control over reaction conditions, leading to high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as alkoxides or amines.
Major Products Formed:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Substituted carbamates or ethers.
Applications De Recherche Scientifique
Chemistry: tert-Butyl ®-(4-hydroxy-1-phenylbutyl)carbamate is used as a protecting group for amines in organic synthesis. It is particularly useful in the synthesis of complex molecules where selective protection and deprotection of functional groups are required .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It can act as a substrate or inhibitor in enzymatic reactions .
Medicine: Its stability and ability to release active amines under specific conditions make it a valuable tool in medicinal chemistry .
Industry: In the industrial sector, tert-butyl ®-(4-hydroxy-1-phenylbutyl)carbamate is used in the production of polymers and coatings. Its ability to form stable carbamate linkages is exploited in the manufacture of high-performance materials .
Mécanisme D'action
The mechanism of action of tert-butyl ®-(4-hydroxy-1-phenylbutyl)carbamate involves the formation of carbamate linkages with target molecules. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound. In enzymatic reactions, the compound can act as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site .
Comparaison Avec Des Composés Similaires
- tert-Butyl carbamate
- tert-Butyl N-hydroxycarbamate
- tert-Butyl (substituted benzamido)phenylcarbamate
Comparison: tert-Butyl ®-(4-hydroxy-1-phenylbutyl)carbamate is unique due to the presence of the hydroxy and phenyl groups, which provide additional functionalization and reactivity compared to other tert-butyl carbamates. This makes it particularly useful in applications requiring selective reactivity and stability .
Propriétés
Formule moléculaire |
C15H23NO3 |
|---|---|
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
tert-butyl N-[(1R)-4-hydroxy-1-phenylbutyl]carbamate |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16-13(10-7-11-17)12-8-5-4-6-9-12/h4-6,8-9,13,17H,7,10-11H2,1-3H3,(H,16,18)/t13-/m1/s1 |
Clé InChI |
HGZKSUJSMKVWGV-CYBMUJFWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CCCO)C1=CC=CC=C1 |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCCO)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid](/img/structure/B11831762.png)
![2'-(Cyclohexylamino)-[2,4'-bipyridine]-5-carboxylic acid](/img/structure/B11831765.png)
![2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)-1H-benzo[d]imidazole-6-carboximidamide dihydrochloride](/img/structure/B11831780.png)

